D & C Orange No. 5

Description

Structure

3D Structure

Properties

IUPAC Name |

4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNHRWWURISAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024904 | |

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-03-2 | |

| Record name | Solvent Red 72 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Orange no. 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'- DIBROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to D&C Orange No. 5: Chemical Structure, Composition, and Analysis

This technical guide provides a comprehensive overview of D&C Orange No. 5, a synthetic colorant widely utilized in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical principles, analytical methodologies, and regulatory landscape governing this fluorescent dye. Our approach emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of the material.

Introduction: The Significance of D&C Orange No. 5

D&C Orange No. 5 (CI 45370:1) is a member of the fluoran class of dyes, notable for its vibrant orange-red hue and characteristic fluorescence when exposed to light.[1] This property not only imparts a bright color to formulations but can also create a glowing effect, enhancing the aesthetic appeal of products such as lipsticks, blushes, and other makeup.[1] A synthetic dye derived from petroleum or coal tar sources, its use in drugs and cosmetics is regulated by the U.S. Food and Drug Administration (FDA), which mandates batch certification to ensure purity and safety.[2][3] Understanding the precise chemical nature and composition of D&C Orange No. 5 is paramount for formulation stability, quality control, and regulatory compliance.

Chemical Structure and Physicochemical Properties

The principal component of D&C Orange No. 5 is 4',5'-dibromofluorescein. Its chemical identity is defined by a xanthene core structure derived from fluorescein, with bromine atoms substituted at the 4' and 5' positions.

Core Chemical Structure

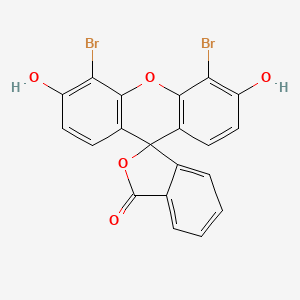

The IUPAC name for the primary constituent is 4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one.[4] The molecule exists in equilibrium between a lactone form and an open quinoid form, the latter being responsible for its color and fluorescence.

Diagram: Chemical Structure of 4',5'-Dibromofluorescein (Lactone Form)

Caption: Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-.

Physicochemical Data Summary

A summary of the key identifiers and properties for D&C Orange No. 5 is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [4] |

| Synonyms | 4',5'-Dibromofluorescein, Eosinic acid, C.I. 45370:1 | [4] |

| CAS Number | 596-03-2 | [4][5] |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |

| Molecular Weight | 490.1 g/mol | [4] |

| Appearance | Orange-red powder | [5] |

| Solubility | Soluble in water and alcohol | [1] |

Composition and Impurity Profile

D&C Orange No. 5 is not a single chemical entity but rather a mixture. The principal component is the sodium salt of 4',5'-dibromofluorescein.[1] However, the manufacturing process can lead to the formation of other brominated fluoresceins and residual intermediates.

Principal Components

The color additive is primarily composed of:

-

4',5'-Dibromofluorescein: The main coloring component.

-

2',4',5'-Tribromofluorescein: A common subsidiary color.[1][6]

-

2',4',5',7'-Tetrabromofluorescein (Eosin Y): Another potential subsidiary color.[1][6]

The relative proportions of these components can influence the final shade and performance of the dye and are therefore a critical quality attribute.

Impurities and Synthetic By-products

Regulatory specifications, such as those in the U.S. Code of Federal Regulations (CFR), set limits on the levels of impurities.[7] Key process-related impurities and synthetic by-products include:

-

Phthalic Acid: An unreacted intermediate from the synthesis of the fluorescein backbone.[7]

-

2-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid (Br₂BBA): A synthetic by-product.[7]

-

Brominated Resorcinol (Br₃R): A by-product from the bromination step.[7]

-

Unbrominated Fluorescein: Incomplete bromination can result in the presence of the starting material.[8]

The presence of these impurities must be carefully monitored to ensure the safety and efficacy of the final drug or cosmetic product.

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is required to fully characterize D&C Orange No. 5, confirming its identity, purity, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern analysis for this colorant.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with photodiode array (PDA) detection is the method of choice for separating and quantifying the principal components and impurities in D&C Orange No. 5. The selection of this technique is driven by its high resolution, sensitivity, and ability to provide spectral data for peak identification.

Experimental Protocol: HPLC Analysis of D&C Orange No. 5

-

Standard and Sample Preparation:

-

Accurately weigh reference standards of 4',5'-dibromofluorescein, subsidiary colors (e.g., 2',4',5'-tribromofluorescein), and potential impurities.

-

Prepare individual stock solutions in a suitable solvent, such as a mixture of methanol and water.

-

Create a mixed standard solution containing all analytes at known concentrations.

-

Prepare the D&C Orange No. 5 sample by accurately weighing and dissolving it in the same solvent as the standards.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate the various brominated fluoresceins based on their polarity.

-

Mobile Phase: A gradient elution is typically employed to resolve both early-eluting polar impurities and later-eluting, more hydrophobic brominated components. A common mobile phase system consists of:

-

Solvent A: Aqueous buffer (e.g., ammonium acetate)

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more retained components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: PDA detector collecting spectra from 200-600 nm. Quantification is often performed at the wavelength of maximum absorbance for the main component (around 485-520 nm depending on pH and solvent).

-

-

Data Analysis:

-

Identify peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the reference standards.

-

Quantify each component by constructing a calibration curve from the peak areas of the serially diluted mixed standard solution.

-

Calculate the percentage by weight of the principal colorant, subsidiary colors, and impurities in the sample.

-

Spectrophotometry

While HPLC is the primary tool for separation and quantification, UV-Visible spectrophotometry can be used for a rapid determination of the total "pure dye" content.[8] This involves dissolving a known amount of the colorant in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration is then calculated using Beer's Law and a previously determined extinction coefficient for the pure substance.

Thin-Layer Chromatography (TLC)

TLC serves as a valuable qualitative tool for identity confirmation and screening for impurities.[9][10] It is a rapid and cost-effective method to visually assess the presence of subsidiary dyes or gross contamination. For oil-soluble dyes like D&C Orange No. 5, a normal-phase system with a non-polar developing solvent can be effective.[10]

Diagram: Analytical Workflow for D&C Orange No. 5 Quality Control

Caption: A typical workflow for the quality control analysis of D&C Orange No. 5.

Regulatory and Safety Considerations

D&C Orange No. 5 is permanently listed by the FDA for use in drugs and cosmetics, but this approval comes with specific restrictions and requires batch certification.[11]

-

Usage Restrictions: It is approved for externally applied drugs and cosmetics.[11] Its use is prohibited in products intended for the eye area.[1] In lipsticks and other lip cosmetics, its concentration is limited to not more than 5% by weight of the finished product.[1][11]

-

Batch Certification: Each batch of D&C Orange No. 5 must be certified by the FDA before it can be used in regulated products.[1][3] This process involves FDA laboratory analysis of a sample from the batch to ensure it meets the identity and specification requirements set forth in the Code of Federal Regulations.[1][3]

These regulatory controls are in place to manage potential risks and ensure the safety of consumers. The presence of halogen atoms (bromine) in the structure necessitates strict control over impurities and manufacturing by-products.

Conclusion

D&C Orange No. 5 is a chemically complex color additive whose safe and effective use hinges on a thorough understanding of its structure, composition, and impurity profile. The analytical methodologies outlined in this guide, particularly reverse-phase HPLC, provide the necessary tools for robust quality control, ensuring that each batch meets the stringent purity and safety standards mandated by regulatory authorities. For professionals in drug development and cosmetic science, adherence to these analytical principles is not merely a matter of compliance, but a fundamental aspect of product integrity and consumer safety.

References

-

Neelikon. D&C Orange 5. Neelikon.[Link]

-

U.S. Food and Drug Administration. Regulatory Status of Color Additives. cfsanappsexternal.fda.gov.[Link]

-

National Center for Biotechnology Information. D & C Orange No. 5. PubChem.[Link]

-

Cosmetics Info. Orange 5. Cosmetics Info.[Link]

-

Yang, H. H., & Weisz, A. (2012). Determination of synthetic by-products and an intermediate in the colour additive D&C Orange No. 5 using high-performance liquid chromatography. Food Additives & Contaminants: Part A, 29(9), 1386-1390. [Link]

-

EWG Skin Deep®. What is D&C Orange No. 5 (CI 45370). EWG Skin Deep®.[Link]

-

U.S. Food and Drug Administration. Color Additives and Cosmetics: Fact Sheet. FDA.[Link]

-

U.S. Food and Drug Administration. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices. FDA.[Link]

-

Journal of the Association of Official Agricultural Chemists. (1951). Spectrophotometric Study of D&C Green No. 6. Journal of the Association of Official Agricultural Chemists, 34(2), 415-418. [Link]

-

Global Substance Registration System. D&C ORANGE NO. 5. gsrs.ncats.nih.gov.[Link]

-

ResearchGate. Determination of fluorescein and brominated fluoresceins in the color additive D&C Orange No. 5 and its lakes using high-performance liquid chromatography. ResearchGate.[Link]

-

Asian Journal of Chemistry. (2009). Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks. Asian Journal of Chemistry, 21(8), 6156-6166. [Link]

-

National Center for Scientific Research "Demokritos". IDENTIFICATION OF PROHIBITED COLORANTS IN COSMETIC PRODUCTS BY TLC AND HPLC. cosmeticanalysis.com.[Link]

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. ewg.org [ewg.org]

- 3. fda.gov [fda.gov]

- 4. D & C Orange No. 5 | C20H10Br2O5 | CID 11689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. neelikon.com [neelikon.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Determination of synthetic by-products and an intermediate in the colour additive D&C Orange No. 5 using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. asianpubs.org [asianpubs.org]

- 10. aseancosmetics.org [aseancosmetics.org]

- 11. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

An In-depth Technical Guide to the Spectral Properties of 4',5'-Dibromofluorescein in Solution

Introduction

4',5'-Dibromofluorescein, a halogenated xanthene dye, is a versatile fluorescent probe with applications spanning from biological staining to analytical chemistry.[1] Its photophysical properties are intricately linked to its molecular environment, making a thorough understanding of its behavior in solution crucial for its effective application. This guide provides a comprehensive overview of the spectral properties of 4',5'-Dibromofluorescein, offering insights into the factors that govern its absorption and emission characteristics. We will delve into the influence of solvent polarity and pH on its spectral behavior, and provide detailed experimental protocols for the characterization of this important fluorophore.

Chemical and Physical Properties

4',5'-Dibromofluorescein is a derivative of fluorescein with bromine atoms substituted at the 4' and 5' positions of the xanthene core.[2] This substitution significantly influences its spectral and chemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₀Br₂O₅ | [3][4] |

| Molecular Weight | 490.10 g/mol | [3][4] |

| CAS Number | 596-03-2 | [3] |

| Appearance | Orange to red powder | [3] |

| Melting Point | 270-273 °C | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone. | [3] |

Spectral Properties in Solution

The absorption and emission of light by 4',5'-Dibromofluorescein are highly sensitive to the surrounding solvent and the pH of the solution. This sensitivity arises from the different ionic species of the dye that can exist in equilibrium.

Absorption and Emission Spectra

The absorption (λ_abs_) and emission (λ_em_) maxima of 4',5'-Dibromofluorescein exhibit a significant dependence on the solvent environment. The following table summarizes reported spectral data in different media. It is important to note that variations in reported values can arise from differences in experimental conditions such as solvent purity, dye concentration, and the specific instrumentation used.

| Solvent/Condition | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Reference(s) |

| Not specified | 370 | 480 | [2] |

| For pH measurements | 494 | 517 | [2] |

| Not specified | 450 | - | [5] |

| Ethanol with 1 mM NaOH | - | 520 | [6] |

The presence of bromine atoms in the xanthene ring, a phenomenon known as the heavy-atom effect, can influence the photophysical properties by promoting intersystem crossing, which may affect the fluorescence quantum yield and lifetime.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for applications in quantitative fluorescence measurements and fluorescence resonance energy transfer (FRET).

One study reported a fluorescence quantum yield of 0.005 for a dimer of 4',5'-Dibromofluorescein in an aqueous solution.[7] Another comprehensive study on various fluorescein derivatives provides the following data for 4',5'-Dibromofluorescein (4,5-FLBr₂) in ethanol containing 1 mM NaOH:

-

Fluorescence Lifetime (τ_f_): Data for 4,5-FLBr₂ is included in a study of 20 fluorescein derivatives, however, the specific value is not explicitly stated in the abstract.[6] The same source does mention that 4',5'-Dibromofluorescein has a "high fluorescence lifetime".[2]

-

Fluorescence Quantum Yield (Φ_f_): The aforementioned study also measured the quantum yield under the same conditions.[6]

Effect of pH

4',5'-Dibromofluorescein acts as a pH indicator, exhibiting distinct color changes in response to varying pH levels.[2] In acidic solutions (low pH), it typically appears yellow, while in alkaline conditions, it turns pink or red.[2] This behavior is due to the different protolytic equilibria of the dye. While a predicted pKa value of 8.14 is available, experimental determination is recommended for precise applications.[8] The absorption and emission spectra of the dye are expected to shift as the pH changes, reflecting the different ionic forms present in the solution.

Experimental Protocols

Accurate characterization of the spectral properties of 4',5'-Dibromofluorescein is essential for its reliable use. The following sections provide detailed protocols for key experiments.

Determining Dye Concentration using UV-Vis Spectroscopy

The concentration of a 4',5'-Dibromofluorescein solution can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam.

Materials:

-

4',5'-Dibromofluorescein

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of 4',5'-Dibromofluorescein and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions: Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure absorbance: Measure the absorbance of each standard solution at the absorption maximum (λ_max_). Use the pure solvent as a blank to zero the spectrophotometer.

-

Create a calibration curve: Plot the absorbance at λ_max_ versus the concentration of the standard solutions. The resulting plot should be linear and pass through the origin.

-

Determine the concentration of an unknown sample: Measure the absorbance of the unknown solution at λ_max_ and use the calibration curve to determine its concentration.

Caption: Workflow for determining dye concentration using UV-Vis spectroscopy.

Measurement of Fluorescence Emission Spectra

A spectrofluorometer is used to measure the fluorescence emission spectrum of 4',5'-Dibromofluorescein.

Materials:

-

4',5'-Dibromofluorescein solution of known concentration

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Instrument setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (λ_ex_) to the absorption maximum of the dye. Set the emission wavelength range to be scanned.

-

Blank measurement: Fill a cuvette with the pure solvent and place it in the spectrofluorometer. Run a scan to obtain a blank spectrum.

-

Sample measurement: Fill a cuvette with the 4',5'-Dibromofluorescein solution. Place it in the spectrofluorometer and run the emission scan.

-

Data processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of the dye.

Caption: Experimental workflow for measuring a fluorescence emission spectrum.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of 4',5'-Dibromofluorescein can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

4',5'-Dibromofluorescein solution

-

Quantum yield standard solution (e.g., fluorescein in 0.1 M NaOH, Φ_f_ = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare solutions: Prepare a series of dilutions of both the 4',5'-Dibromofluorescein and the quantum yield standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence: Measure the fluorescence emission spectrum of each solution using the same excitation wavelength.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate quantum yield: The quantum yield of the sample (Φ_s_) can be calculated using the following equation:

Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)

where Φ_r_ is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Synthesis and Purification

4',5'-Dibromofluorescein can be synthesized by the bromination of fluorescein.

Synthesis

Materials:

-

Fluorescein

-

Sodium hydroxide

-

Bromine

-

Hydrochloric acid

-

Water

Procedure:

-

Dissolve fluorescein in a sodium hydroxide solution.

-

Slowly add bromine to the solution while stirring.

-

After the reaction is complete, precipitate the 4',5'-Dibromofluorescein by adding hydrochloric acid.

-

Filter the precipitate and wash it with water.

-

Dry the product.

Purification

The crude 4',5'-Dibromofluorescein can be purified by recrystallization.

Materials:

-

Crude 4',5'-Dibromofluorescein

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot aqueous ethanol (e.g., 30% ethanol).

-

Allow the solution to cool slowly to room temperature.

-

Cool the solution further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Caption: Overview of the synthesis and purification process for 4',5'-Dibromofluorescein.

Conclusion

The spectral properties of 4',5'-Dibromofluorescein are highly dependent on its environment, particularly the solvent and pH. This sensitivity makes it a valuable tool for probing local environments but also necessitates careful consideration of experimental conditions for reproducible and accurate measurements. This guide has provided a detailed overview of its key spectral characteristics and offered standardized protocols for its characterization. By understanding the interplay between the structure of 4',5'-Dibromofluorescein and its environment, researchers can fully exploit its potential as a powerful fluorescent probe in a wide range of scientific disciplines.

References

-

DrugFuture. (n.d.). 4',5'-Dibromofluorescein. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Retrieved from [Link]

-

ISS. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4,5-Dibromofluorescein. Retrieved from [Link]

-

MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

-

ResearchGate. (n.d.). pH dependence of the fluorescence and absorption spectra of dye 4. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Biocompare. (n.d.). 4',5'-Dibromofluorescein from Aladdin Scientific. Retrieved from [Link]

-

ResearchGate. (2009). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]

-

Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 3. 4',5'-Dibromofluorescein [drugfuture.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4',5'-DIBROMOFLUORESCEIN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Photophysical Characteristics of D&C Orange No. 5

Introduction

D&C Orange No. 5, chemically known as 4',5'-dibromofluorescein, is a synthetic dye belonging to the xanthene class.[1][2][3] It is widely utilized in the pharmaceutical and cosmetic industries for its vibrant orange hue and fluorescent properties.[2][3] As a halogenated derivative of fluorescein, its photophysical characteristics are of significant interest to researchers, scientists, and drug development professionals.[1] Understanding these properties is crucial for optimizing its use in various applications, predicting its behavior in different formulations, and ensuring product stability and safety.

This technical guide provides a comprehensive overview of the core photophysical characteristics of D&C Orange No. 5. We will delve into its absorption and emission properties, the influence of environmental factors such as solvent and pH, and provide detailed experimental protocols for their characterization. This guide is designed to be a practical resource, combining theoretical principles with actionable experimental insights.

Chemical Identity and Structure

A foundational understanding of the molecule's structure is paramount to interpreting its photophysical behavior.

-

IUPAC Name: 4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one[4]

-

Synonyms: 4',5'-Dibromofluorescein, Eosinic acid, Solvent Red 72, C.I. 45370:1[1][2][3]

-

Chemical Formula: C₂₀H₁₀Br₂O₅[1]

-

Molecular Weight: 490.10 g/mol [1]

The core structure consists of a xanthene ring system substituted with two bromine atoms at the 4' and 5' positions. This halogenation significantly influences the electronic distribution within the molecule, thereby affecting its interaction with light.

Core Photophysical Parameters

The interaction of D&C Orange No. 5 with light is defined by several key parameters, which are summarized below. It is important to note that these values can exhibit variability depending on the specific experimental conditions, particularly the solvent and pH.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~450 nm | General |

| 442 - 448 nm | Acidic Methanol | |

| Emission Maximum (λem) | ~480 nm | General |

| ~517 nm | Not specified | |

| Fluorescence Quantum Yield (Φf) | Data not readily available | - |

| Fluorescence Lifetime (τf) | Qualitatively described as "high" | - |

Note: The lack of precise, consistently reported values for quantum yield and lifetime in the literature presents an opportunity for further research to fully characterize this dye.

Factors Influencing Photophysical Characteristics

The photophysical behavior of D&C Orange No. 5 is not static; it is dynamically influenced by its immediate chemical environment. Understanding these influences is critical for formulation development and analytical applications.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in a substance's color (and more broadly, its absorption and emission spectra) with a change in solvent polarity.[5] For fluorescein derivatives like D&C Orange No. 5, increasing solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum.[5] This is due to the stabilization of the more polar excited state by polar solvent molecules.

Qualitative observations of D&C Orange No. 5 in different solvents have been reported:[2][3]

-

Water: Slightly soluble, exhibiting an orange solution with a faint yellow fluorescence.[3]

-

Ethanol: Soluble, resulting in an orange solution with a greenish-yellow fluorescence.[3]

-

Acetone: Soluble, producing a pink solution with a yellow fluorescence.[3]

These observations highlight the sensitivity of the dye's fluorescence to the solvent environment. For quantitative analysis, a systematic study in a range of solvents with varying polarity would be required to establish a clear correlation between solvent parameters (like the dielectric constant) and the spectral shifts.

The Critical Role of pH

The photophysical properties of fluorescein and its derivatives are highly dependent on the pH of the solution. The molecule can exist in different ionic forms (cationic, neutral, monoanionic, and dianionic), each with distinct absorption and fluorescence characteristics.[6] For fluorescein, the monoanionic and dianionic species, prevalent at pH > 6, are the primary fluorescent forms.[6] Acidification leads to the formation of the neutral and cationic forms, which are significantly less fluorescent.[6]

D&C Orange No. 5 exhibits similar pH-dependent behavior, acting as a pH indicator by changing color from yellow at low pH to pink or red in alkaline conditions.[2] This pH sensitivity must be a key consideration in any formulation or analytical method development.

Experimental Protocols for Photophysical Characterization

To obtain reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key photophysical parameters of D&C Orange No. 5.

Sample Preparation

Accurate sample preparation is the cornerstone of reliable spectroscopic measurements.

-

Stock Solution Preparation: Prepare a concentrated stock solution of D&C Orange No. 5 (e.g., 1 mM) in a suitable spectroscopic grade solvent, such as ethanol.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

pH Adjustment: For pH-dependent studies, use appropriate buffer systems to maintain a constant pH for each measurement.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs).

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Record a baseline spectrum using the solvent blank.

-

Measure the absorbance spectrum of the D&C Orange No. 5 solution.

-

Identify the wavelength(s) of maximum absorbance.

Fluorescence Spectroscopy

This technique is used to determine the emission spectrum and the wavelength of maximum emission (λem).

Instrumentation: A spectrofluorometer with a monochromatic excitation source and an emission detector.

Procedure:

-

Set the excitation wavelength to the λabs determined from the UV-Visible spectrum.

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Identify the wavelength of maximum emission.

Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the sample to a well-characterized standard, is commonly employed.

Principle: The quantum yield of the sample (Φs) is calculated relative to a standard (Φr) with a known quantum yield using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Experimental Workflow:

Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Procedure:

-

Instrument Setup: Use a TCSPC system with a pulsed laser diode or LED as the excitation source.

-

Data Acquisition: Collect the fluorescence decay data for the D&C Orange No. 5 solution.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution.

-

Data Analysis: Deconvolute the IRF from the measured fluorescence decay and fit the data to an exponential decay model to determine the fluorescence lifetime.

Conclusion

The photophysical characteristics of D&C Orange No. 5 are multifaceted and highly sensitive to its environment. While its absorption and emission maxima have been reported, there is a notable lack of comprehensive, quantitative data for its fluorescence quantum yield and lifetime in the scientific literature. This guide has provided the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a thorough characterization of this important dye. By understanding and quantifying the influence of solvent polarity and pH, scientists and drug development professionals can better control and utilize the unique photophysical properties of D&C Orange No. 5 in their respective applications.

References

-

5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. Available at: [Link]

-

Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances. Available at: [Link]

-

4′,5′-Dibromofluorescein. DrugFuture. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 3. 4',5'-Dibromofluorescein [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Solubility of D&C Orange No. 5 in different organic solvents

An In-depth Technical Guide to the Solubility of D&C Orange No. 5 in Organic Solvents

Abstract

D&C Orange No. 5 (CI 45370:1), chemically identified as 4',5'-dibromofluorescein, is a color additive approved by the U.S. Food and Drug Administration (FDA) for use in externally applied drugs and cosmetics, including lipsticks and mouthwashes.[1][2] Its formulation into stable, effective, and aesthetically pleasing products is critically dependent on its solubility characteristics in various media. This technical guide provides a comprehensive analysis of the solubility of D&C Orange No. 5 in organic solvents. We delve into the physicochemical properties of the molecule, establish the theoretical principles governing its solubility, present a qualitative solubility profile based on these principles, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical and cosmetic industries.

Physicochemical Profile of D&C Orange No. 5

Understanding the solubility of a compound begins with a thorough examination of its molecular structure. D&C Orange No. 5, with the CAS Registry Number 596-03-2, is a synthetic dye of the fluoran class.[3]

-

Chemical Name: 4',5'-Dibromofluorescein

-

Molecular Formula: C₂₀H₁₀Br₂O₅[4]

-

Molecular Weight: 490.1 g/mol [4]

-

Structure: The molecule features a large, polycyclic aromatic xanthene core, which is predominantly nonpolar. However, it is functionalized with polar groups: two hydroxyl (-OH) groups and a carboxylic acid group that exists in equilibrium with its lactone form. Two bromine atoms are substituted on the xanthene ring system.

The solubility behavior of D&C Orange No. 5 is a direct consequence of this hybrid structure. The extensive aromatic system imparts significant nonpolar character, while the hydroxyl and carboxyl moieties provide sites for polar interactions, including hydrogen bonding. The bromine atoms increase the molecular weight and influence the electron density of the aromatic rings, further modulating its interaction with solvent molecules.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. For D&C Orange No. 5, its solubility in a given organic solvent is determined by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Solvents: Polar organic solvents, particularly those capable of hydrogen bonding (polar protic), are expected to interact favorably with the hydroxyl and carboxyl groups of the dye. Solvents like alcohols and ketones can act as both hydrogen bond donors and acceptors.

-

Nonpolar Solvents: Nonpolar solvents, such as alkanes and aromatic hydrocarbons, will primarily interact with the large, nonpolar xanthene backbone of the dye via London dispersion forces. These interactions are generally weaker and may be insufficient to overcome the strong solute-solute interactions in the crystalline dye.

The following diagram illustrates the logical relationship between the structural features of the dye, the properties of the solvent, and the resulting solubility.

Sources

An In-depth Technical Guide to the Synthesis and Purification of 4',5'-Dibromofluorescein

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 4',5'-Dibromofluorescein, a vital fluorescent dye in various scientific applications. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 4',5'-Dibromofluorescein

4',5'-Dibromofluorescein, also known as Eosinic acid or Solvent Red 72, is a halogenated xanthene dye derived from fluorescein.[1] Its chemical structure, featuring two bromine atoms on the xanthene core, significantly alters the electronic and spectral properties compared to its parent molecule, fluorescein.[1][2] This modification results in a shift in its absorption and emission spectra, making it a valuable tool for various applications.[2][3]

With the molecular formula C₂₀H₁₀Br₂O₅, this orange to red powder is utilized as a biological stain, a fluorescent probe for protein analysis, and a tracer in diagnostics and environmental monitoring.[1][3][4][5] Its synthesis is a foundational two-step process, beginning with the creation of the fluorescein backbone, followed by a controlled electrophilic bromination.[1] Understanding the nuances of this process is critical for obtaining a high-purity product suitable for sensitive applications.

Synthesis Methodology: A Two-Step Approach

The synthesis pathway to 4',5'-Dibromofluorescein is a logical sequence involving a Friedel-Crafts acylation followed by an electrophilic aromatic substitution.

Caption: Overall synthesis pathway for 4',5'-Dibromofluorescein.

Step 1: Synthesis of the Fluorescein Precursor

The process begins with the synthesis of fluorescein via a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol.[1] Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the reaction towards the formation of the xanthene core.[1][6]

Table 1: Materials and Reagents for Fluorescein Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Phthalic Anhydride | 148.12 | 10.0 g | 0.0675 |

| Resorcinol | 110.11 | 14.9 g | 0.135 |

| Sulfuric Acid (98%) | 98.08 | ~5 mL | - |

Experimental Protocol:

-

Reagent Combination: In a suitable flask, thoroughly mix 10.0 g of phthalic anhydride and 14.9 g of resorcinol.

-

Catalyst Addition: Carefully add approximately 5 mL of concentrated sulfuric acid to the mixture while stirring.[1][6] The mixture will become warm and darken.

-

Heating: Heat the reaction mixture in an oil bath maintained at 180-200°C for 30-45 minutes.[6] It is critical to control the temperature to prevent decomposition of the product.[6] The mixture will solidify into a dark, viscous mass.

-

Cooling and Quenching: Remove the flask from the heat and allow it to cool. Once cooled, carefully add water to the solid mass to begin the process of dissolving unreacted reagents and the acid catalyst.

-

Workup and Extraction:

-

Transfer the crude solid to a beaker and dissolve it in a suitable solvent mixture, such as ethyl acetate and water. Sonication may be required to fully dissolve the solid.[1]

-

Transfer the solution to a separatory funnel. The lower aqueous layer, containing unreacted resorcinol and sulfuric acid, should be removed and discarded.[1]

-

Wash the remaining organic layer sequentially with distilled water and then a saturated sodium chloride (brine) solution to remove residual impurities.[1]

-

Collect the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[1]

-

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude fluorescein product as an orange to brick-red solid.[1]

Step 2: Bromination of Fluorescein

This step involves the selective dibromination of the fluorescein molecule at the 4' and 5' positions. The key to achieving high selectivity for the dibromo- product over the tetrabromo- derivative (Eosin Y) is rigorous control of the reaction pH.[1] The reaction is performed in an alkaline solution, which deprotonates the phenolic hydroxyl groups of fluorescein, forming a highly activated phenoxide species that readily undergoes electrophilic substitution by bromine.

Table 2: Materials and Reagents for Bromination

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| Fluorescein | 332.31 | 5.0 g | From Step 1 |

| Sodium Hydroxide | 40.00 | As needed | For pH adjustment |

| Bromine | 159.81 | ~4.8 g (1.5 mL) | Handle with extreme caution in a fume hood |

| Phosphoric Acid | 98.00 | As needed | For precipitation |

Experimental Protocol:

-

Prepare Fluorescein Solution: Dissolve 5.0 g of fluorescein in water by adding a sodium hydroxide solution dropwise until a clear solution is formed and the pH is adjusted to between 9.5 and 10.5.[1] Maintain the solution temperature at approximately 25°C.[1]

-

Prepare Bromine Solution: In a separate flask, prepare a bromine solution by slowly adding 1.5 mL of bromine to a cold (approx. 5°C) aqueous solution of sodium hydroxide with constant stirring.[1] This step should be performed in a well-ventilated fume hood.

-

Bromination Reaction: Slowly add the bromine solution to the fluorescein solution over a period of about 30 minutes.[1] It is crucial to maintain the reaction temperature between 25-35°C and ensure continuous stirring.[1]

-

Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 15 minutes to ensure the reaction proceeds to completion.[1]

-

Precipitation: Rapidly add phosphoric acid to the reaction mixture to lower the pH to a range of 2.4 to 2.8. This neutralizes the phenoxide and carboxylate groups, causing the water-insoluble 4',5'-Dibromofluorescein to precipitate out of the solution as a bright orange-red solid.[1]

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is free of acids and residual salts.[1]

-

Drying: Dry the final product to yield crude 4',5'-Dibromofluorescein.[1]

Purification of 4',5'-Dibromofluorescein

Purification is essential to remove unreacted starting materials, mono-brominated intermediates, and other by-products. For most applications, recrystallization is a highly effective and economical method.

Principle of Recrystallization

Recrystallization separates compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures.[7] An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[7] For 4',5'-Dibromofluorescein, aqueous ethanol has been reported as an effective solvent system.[1][3]

Caption: General workflow for the purification of 4',5'-Dibromofluorescein by recrystallization.

Recrystallization Protocol:

-

Solvent Preparation: Prepare a solvent mixture of approximately 30% ethanol in water.[3]

-

Dissolution: Place the crude 4',5'-Dibromofluorescein in an Erlenmeyer flask. Add the minimum amount of the hot aqueous ethanol solvent required to fully dissolve the solid. This should be done on a hot plate with gentle swirling.

-

Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added. The solution should then be boiled for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them, collecting the clear, hot filtrate.[7]

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing and Drying: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely. The final product should be a bright orange or red crystalline powder.[3]

For applications requiring exceptionally high purity, chromatographic methods such as cellulose ion exchange or column chromatography can be employed to separate fluorescein derivatives.[8][9]

Conclusion

The synthesis and purification of 4',5'-Dibromofluorescein is a well-established procedure that hinges on the careful execution of a Friedel-Crafts acylation followed by a pH-controlled bromination. By understanding the chemical principles behind each step—from the role of the acid catalyst to the importance of pH in directing electrophilic substitution—researchers can reliably produce this valuable fluorescent dye. The subsequent purification by recrystallization provides a straightforward and effective means to achieve a purity level suitable for a wide range of scientific and diagnostic applications.

References

-

Proposed mechanism of the eosin Y‐catalyzed synthesis of 2‐deoxyglycosides. Wiley Online Library. Available at: [Link]

-

Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. MDPI. Available at: [Link]

-

Eosin Y - Wikipedia. Wikipedia. Available at: [Link]

-

Eosin Y : Organic synthesis. YouTube. Available at: [Link]

-

THE CHROMATOGRAPHIC PURIFICATION OF FLUORESCEIN-ANTIBODY. Scilit. Available at: [Link]

-

Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. Semantic Scholar. Available at: [Link]

-

FLUORESCEIN AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society. Available at: [Link]

-

Retracted Article: Eosin Y catalysed photoredox synthesis: a review. RSC Publishing. Available at: [Link]

-

5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. Available at: [Link]

-

The chromatographic purification of fluorescein-antibody. PubMed. Available at: [Link]

-

Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry. Available at: [Link]

-

SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University. Available at: [Link]

-

4',5'-Dibromofluorescein. DrugFuture. Available at: [Link]

-

4',5'-DIBROMOFLUORESCEIN. Chemdad Co. Available at: [Link]

-

Purification by Recrystallization. CUNY. Available at: [Link]

-

[Purification of dyes by recrystallization]. PubMed. Available at: [Link]

-

Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2',7'-Dibromofluorescein | 25709-81-3 | Benchchem [benchchem.com]

- 3. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4 5- Dibromofluorescein | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]

- 6. chimique.wordpress.com [chimique.wordpress.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of D&C Orange No. 5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for In Vitro Safety Assessment of Cosmetic Colorants

D&C Orange No. 5 (CI 45370:1), a synthetic dye derived from petroleum or coal tar, is a xanthene-based colorant widely used in cosmetics and personal care products such as lipsticks, blushes, and foundations.[1][2] Its vibrant hue and fluorescent properties make it a popular choice in the formulation of various cosmetic products.[2] As with all cosmetic ingredients, ensuring the safety of D&C Orange No. 5 is paramount. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established strict guidelines for the use of color additives in cosmetics to protect consumer health.[2][3]

In recent years, the paradigm for toxicological testing has shifted significantly, moving away from traditional animal testing towards in vitro methodologies. This shift is driven by ethical considerations, scientific advancements, and regulatory mandates such as the EU's ban on animal testing for cosmetics. In vitro assays offer a powerful and humane approach to assess the potential toxicity of cosmetic ingredients, providing crucial data for safety assessments and product development.

This technical guide provides a comprehensive overview of the in vitro toxicological profile of D&C Orange No. 5. As a Senior Application Scientist, this document is structured to provide not just a list of tests, but a logical and scientifically grounded framework for evaluating the safety of this colorant. We will delve into the key in vitro assays for assessing cytotoxicity, genotoxicity, and phototoxicity, providing detailed protocols and explaining the scientific rationale behind each experimental choice. While publicly available in vitro toxicological data specifically for D&C Orange No. 5 is limited, this guide will equip researchers with the necessary knowledge and methodologies to conduct a thorough safety evaluation.

Physicochemical Properties of D&C Orange No. 5

A thorough understanding of the physicochemical properties of a test substance is the foundation of any toxicological assessment. These properties influence its behavior in in vitro systems, including its solubility, stability, and potential for interaction with cellular components.

| Property | Value | Source |

| Chemical Name | 4',5'-Dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [4] |

| Common Synonyms | 4',5'-Dibromofluorescein, Eosinic acid, Solvent Red 72 | [5] |

| CAS Number | 596-03-2 | [6] |

| CI Number | 45370:1 | [1] |

| Molecular Formula | C20H10Br2O5 | [4] |

| Molecular Weight | 490.10 g/mol | [4] |

| Physical Form | Orange to red powder | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol. | [4][5] |

Note on Solubility for In Vitro Studies: The solubility of D&C Orange No. 5 in aqueous cell culture media is a critical consideration. For in vitro assays, a stock solution is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then diluted to the final test concentrations in the cell culture medium. It is essential to ensure that the final solvent concentration in the culture medium is non-toxic to the cells and does not exceed the recommended limits (typically ≤0.5% for DMSO). Preliminary solubility and stability tests in the chosen vehicle and final medium are crucial to ensure accurate dosing and interpretation of results.

A Strategic Approach to In Vitro Toxicological Assessment

A comprehensive in vitro safety assessment of a cosmetic colorant like D&C Orange No. 5 should follow a tiered approach, starting with basal cytotoxicity assays and progressing to more specific endpoints such as genotoxicity and phototoxicity. This strategy allows for a systematic evaluation of potential hazards.

Figure 1: A strategic workflow for the in vitro toxicological assessment of D&C Orange No. 5.

Part 1: Cytotoxicity Assessment

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a measure of a substance's general toxicity to cells. These assays determine the concentration at which a substance causes cell death or inhibits cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50). This data is crucial for selecting appropriate, non-lethal concentrations for subsequent, more specific toxicological assays.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used and validated method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Healthy, viable cells have intact cell membranes and functional lysosomes that can take up and accumulate Neutral Red. When cells are damaged or die, their ability to retain the dye is diminished. The amount of dye extracted from the cells is directly proportional to the number of viable cells.

Step-by-Step Protocol for the NRU Assay:

-

Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 mouse fibroblasts or human keratinocytes like HaCaT) in a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment and monolayer formation.

-

Preparation of Test Substance: Prepare a stock solution of D&C Orange No. 5 in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.

-

Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of D&C Orange No. 5. Include appropriate controls: a negative control (vehicle-treated cells) and a positive control (a known cytotoxic substance). Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add a medium containing a known concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 3 hours.

-

Dye Extraction: After incubation, wash the cells with a wash/fix solution (e.g., 1% CaCl2 in 4% formaldehyde) to remove excess dye. Then, add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Data Acquisition and Analysis: Gently shake the plate for 10 minutes to ensure complete dissolution of the dye. Measure the absorbance of the extracted dye at a specific wavelength (approximately 540 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value is then determined by plotting a dose-response curve.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of the yellow MTT salt into a purple formazan crystal. These insoluble crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay:

The protocol for the MTT assay is similar to the NRU assay in terms of cell seeding and treatment. The key differences lie in the staining and extraction steps:

-

MTT Staining: Following the treatment period, add a solution of MTT in serum-free medium to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm. Calculate cell viability and determine the IC50 value as described for the NRU assay.

Quantitative Data Summary (Illustrative)

| Assay | Cell Line | Exposure Time (hours) | IC50 (µg/mL) | Reference |

| NRU | Balb/c 3T3 | 24 | Data not available | - |

| MTT | HaCaT | 48 | Data not available | - |

Part 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can induce damage to the genetic material of cells. Such damage can be a precursor to carcinogenesis, making genotoxicity a critical endpoint in the safety assessment of cosmetic ingredients.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.

Principle: The Ames test utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test substance is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potential of the substance. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Figure 2: A simplified workflow of the Ames test for assessing the mutagenic potential of D&C Orange No. 5.

Step-by-Step Protocol for the Ames Test:

-

Strain Preparation: Prepare overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.

-

Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for the non-activated assay).

-

Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.

In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates genotoxic potential.

Step-by-Step Protocol for the In Vitro Micronucleus Test:

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, or TK6 cells) and expose them to various concentrations of D&C Orange No. 5, with and without metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

-

Data Analysis: A substance is considered positive in the micronucleus test if it induces a concentration-dependent and significant increase in the frequency of micronucleated cells.

Genotoxicity Data Summary (Illustrative)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium strains | With and Without S9 | Data not publicly available | [7] |

| In Vitro Micronucleus | Mammalian cells | With and Without S9 | Data not available | - |

Part 3: Phototoxicity Assessment

Phototoxicity is an adverse skin reaction that occurs when a substance applied to the skin is exposed to light, typically ultraviolet (UV) radiation. For a fluorescent dye like D&C Orange No. 5, which absorbs light, assessing its phototoxic potential is crucial.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

The 3T3 NRU phototoxicity test is the internationally validated in vitro method for assessing the phototoxic potential of a substance.[8][9]

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. A substance is identified as phototoxic if its cytotoxicity is significantly increased by light exposure.

Figure 3: Workflow for the 3T3 NRU phototoxicity test to evaluate D&C Orange No. 5.

Step-by-Step Protocol for the 3T3 NRU Phototoxicity Test:

-

Cell Seeding and Treatment: Seed Balb/c 3T3 cells in two 96-well plates and treat them with a range of concentrations of D&C Orange No. 5, as described for the standard NRU assay.

-

Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.

-

Incubation and NRU Assay: After irradiation, incubate both plates for 24 hours and then perform the NRU assay as previously described.

-

Data Analysis: Calculate the IC50 values for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) is then calculated as the ratio of the two IC50 values: PIF = IC50(-UVA) / IC50(+UVA). A PIF value ≥ 5 is indicative of phototoxic potential.

Phototoxicity Data Summary (Illustrative)

| Assay | Endpoint | Result | Reference |

| 3T3 NRU Phototoxicity Test | Photo-Irritation Factor (PIF) | Data not available | - |

Advanced In Vitro Models: Reconstructed Human Epidermis (RhE) for Skin Irritation

For cosmetic ingredients intended for topical application, assessing skin irritation potential is essential. Reconstructed human epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and SkinEthic™, offer a sophisticated in vitro system that closely mimics the structure and function of the human epidermis.[10][11][12] The OECD Test Guideline 439 provides a validated protocol for using these models to assess skin irritation.[13][14]

Principle: The test substance is applied topically to the surface of the RhE tissue. After a defined exposure and post-incubation period, cell viability is measured using the MTT assay. A significant reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Potential Mechanistic Insights: The Role of Reactive Oxygen Species (ROS)

While specific mechanistic studies on D&C Orange No. 5 are lacking, its chemical structure as a xanthene dye suggests a potential for photosensitization and the generation of reactive oxygen species (ROS) upon exposure to light. Many fluorescent dyes can act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to produce singlet oxygen and other ROS. These highly reactive species can then damage cellular components such as lipids, proteins, and DNA, leading to cytotoxicity and phototoxicity.

In vitro assays are available to measure the generation of ROS in cells, such as the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. Investigating the potential of D&C Orange No. 5 to induce ROS production in keratinocytes upon UV exposure would provide valuable mechanistic insights into its phototoxic potential.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in vitro strategy for assessing the toxicological profile of the cosmetic colorant D&C Orange No. 5. The methodologies described, based on internationally validated OECD guidelines, provide a robust framework for evaluating cytotoxicity, genotoxicity, and phototoxicity.

A critical finding of the literature review conducted for this guide is the significant lack of publicly available in vitro toxicological data for D&C Orange No. 5. While the substance is approved for use in cosmetics by regulatory agencies based on historical data, the absence of modern, detailed in vitro studies represents a data gap.

For researchers and drug development professionals, conducting the assays detailed in this guide is strongly recommended to generate a contemporary and comprehensive safety profile for D&C Orange No. 5. This data would not only enhance the understanding of its potential hazards but also contribute to the broader knowledge base on the safety of cosmetic colorants. Future research should focus on obtaining quantitative data for cytotoxicity (IC50 values), genotoxicity (Ames and micronucleus assays), and phototoxicity (3T3 NRU assay), as well as exploring potential mechanisms of toxicity, such as ROS generation. Such studies will ensure the continued safe use of this widely used colorant in the cosmetic industry.

References

-

EWG Skin Deep®. D&C Orange No. 5 (CI 45370). [Link]

-

EWG Skin Deep®. D&C Orange No. 5 (CI 45370) Zirconium Lake. [Link]

-

Cosmetics Info. Orange 5. [Link]

-

U.S. Food and Drug Administration. Regulatory Status of Color Additives. [Link]

-

OECD (2021), Test No. 432: In Vitro 3T3 NRU Phototoxicity Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Pinyerd, J., et al. (1988). Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium. Mutation Research/Genetic Toxicology, 206(2), 247-259. [Link]

-

Kim, S., Choi, K. H., & Yun, J. (2018). Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models. PloS one, 13(5), e0196735. [Link]

-

OECD (2021), Test No. 432: In Vitro 3T3 NRU Phototoxicity Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

BG Chemie. (2000). TOXICOLOGICAL EVALUATION No. 223: 1-(2,4-Dinitrophenylazo)-2-naphthol. [Link]

-

Institute for In Vitro Sciences, Inc. (IIVS). 3T3 Phototoxicity (OECD 432). [Link]

-

OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Rojanapo, W., et al. (1986). Carcinogenicity testing of the cosmetic dye: D&C Red No. 36. Asian Pacific journal of cancer prevention : APJCP, 1(1), 37-41. [Link]

-

De Jong, W. H., et al. (2009). Skin model dermal irritancy testing of cosmetics. SOFW Journal, 135(5), 38-44. [Link]

-

Government of Canada. (2018). Screening Assessment: Pigments and Dyes Group. [Link]

-

Jacobs, J. J. L., et al. (2002). An in vitro model for detecting skin irritants: Methyl green-pyronine staining of human skin explant cultures. Toxicology in Vitro, 16(5), 581-588. [Link]

-

Labcorp. OECD 439: In vitro skin irritation (EpiDerm™). [Link]

-

Cotovio, J., et al. (2005). A new reconstructed human epidermis for in vitro skin irritation testing. Toxicology in vitro, 19(6), 815-822. [Link]

-

DrugFuture. 4',5'-Dibromofluorescein. [Link]

-

U.S. Food and Drug Administration. Regulatory Status of Color Additives. [Link]

-

BG Chemie. (2000). TOXICOLOGICAL EVALUATIONS - No. 223 1-(2,4-Dinitrophenylazo)-2-naphthol. [Link]

-

Institute for In Vitro Sciences. Screening of Cosmetics Ingredients for Phototoxic Potential Using the In Vitro 3T3 Neutral Red Uptake Phototoxicity Test. [Link]

-

PubChem. D & C Orange No. 5. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on Acid Orange 7 (C15). [Link]

-

ResearchGate. Prediction model of Photocytotoxicity by PIF (Photo-irritation factor). [Link]

-

Wills, J. W., et al. (2016). In vivo micronucleus screening in zebrafish by flow cytometry. Mutagenesis, 31(4), 455-463. [Link]

-

RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

Long, A. S., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of toxicology, 96(6), 1675-1695. [Link]

-

ResearchGate. Values of phototoxic potential (PIf and MPE) by in vitro NRu and p values. [Link]

-

Chovancova, J., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Toxins, 14(5), 309. [Link]

-

Personal Care Insights. SCCS warns of endocrine disruptors and genotoxic ingredients in cosmetics. [Link]

-

CORE. Review. [Link]

-

GenoChem World. 4',5'-Dibromofluorescein. [Link]

-

Al-Anazi, A. F., et al. (2016). Toxicity and Genotoxicity of Beauty Products on Human Skin Cells In Vitro. Journal of Cosmetics, Dermatological Sciences and Applications, 6(3), 115-127. [Link]

-

OECD (2015), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Rüttermann, S., et al. (2021). In vitro cytotoxicity of different dental resin-cements on human cell lines. Clinical oral investigations, 25(1), 329-340. [Link]

-

Corvi, R., & Madia, F. (2017). in vitro genotoxicity testing-Can the performance be enhanced?. Food and Chemical Toxicology, 106, 600-608. [Link]

-